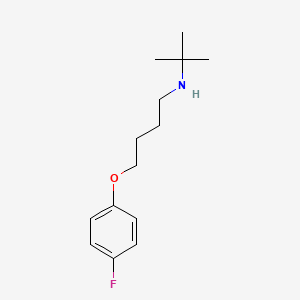![molecular formula C21H20N2O6 B3862901 N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine](/img/structure/B3862901.png)
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine
説明
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine, also known as NAc-Ph-AAc-DA, is a synthetic compound with potential therapeutic applications. This compound has been the focus of scientific research due to its unique chemical structure and potential biological activities.
作用機序
The mechanism of action of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA is not fully understood. However, it is believed to modulate various signaling pathways involved in inflammation, apoptosis, and oxidative stress. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines and cell survival. N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA has also been shown to activate the caspase-dependent apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA has been shown to reduce the levels of inflammatory markers such as IL-6, TNF-α, and cyclooxygenase-2 (COX-2). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. Additionally, it has been shown to have low toxicity and can be used at relatively high concentrations without adverse effects. However, the limitations of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA include its limited solubility in water and its instability in acidic conditions. This can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the study of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA. One potential direction is the investigation of its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more stable and water-soluble analogs of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA may also be a future direction for the study of this compound.
Conclusion:
In conclusion, N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA is a synthetic compound with potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
科学的研究の応用
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA has been studied for its potential biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanineA has been shown to induce apoptosis in cancer cells and reduce oxidative stress in cells exposed to hydrogen peroxide.
特性
IUPAC Name |
2-[[(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-13(24)22-16(10-15-7-8-18-19(11-15)29-12-28-18)20(25)23-17(21(26)27)9-14-5-3-2-4-6-14/h2-8,10-11,17H,9,12H2,1H3,(H,22,24)(H,23,25)(H,26,27)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPACRKTCCFPJL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-2-(acetylamino)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



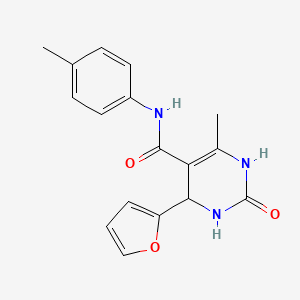
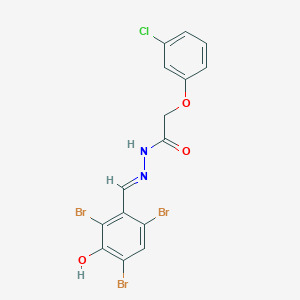
![1-{4-[2-hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}-4-(1-naphthyloxy)-2-butanol](/img/structure/B3862841.png)
![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)

![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)
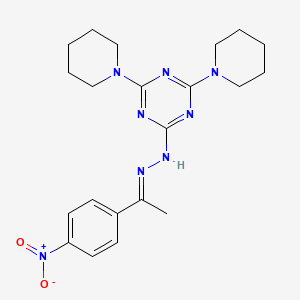
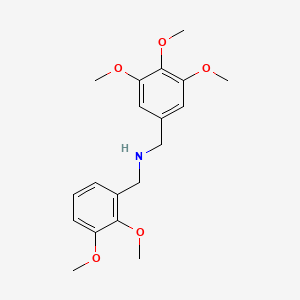
![2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3862868.png)
![6-bromo-2-methyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862869.png)
![N'-(2,5-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862882.png)
![3-(benzyloxy)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862884.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)
